2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2,3-Dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety and a carbamate group attached to a dichlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the dichlorophenyl ring can interact with hydrophobic pockets of receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-inden-5-yl N-phenylcarbamate
- 2,3-Dihydro-1H-inden-5-yl N-(4-chlorophenyl)carbamate
- 2,3-Dihydro-1H-inden-5-yl N-(3,5-dichlorophenyl)carbamate
Uniqueness
2,3-Dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances the compound’s hydrophobicity and potential for interaction with hydrophobic pockets in proteins, making it a valuable compound for drug design and development.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(9-15(14)18)19-16(20)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOUDDAYNMNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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